molecular formula C10H12O4 B1297863 3-Ethoxy-4-hydroxyphenylacetic acid CAS No. 80018-50-4

3-Ethoxy-4-hydroxyphenylacetic acid

Cat. No. B1297863
CAS RN: 80018-50-4
M. Wt: 196.2 g/mol
InChI Key: QVXSHYZATYQYGE-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-hydroxyphenylacetic acid” is a chemical compound with the molecular formula C10H12O4 . Its molecular weight is 196.1999 .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-hydroxyphenylacetic acid has been described in several studies . One method involves starting from 3-hydroxyphenylacetic acid and includes steps such as esterification, formylation, oxidation, etherification, and selective hydrolysis . Another method involves the catalytic reduction of the corresponding 3-alkoxy-4-hydroxymandelic acid with hydrogen using a palladium catalyst .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-hydroxyphenylacetic acid can be represented by the InChI code: InChI=1S/C10H12O4/c1-2-14-9-5-7(6-10(12)13)3-4-8(9)11/h3-5,11H,2,6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-4-hydroxyphenylacetic acid include a density of 1.3±0.1 g/cm3, a boiling point of 376.4±27.0 °C at 760 mmHg, and a flash point of 151.1±17.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Pharmacology

3-Ethoxy-4-hydroxyphenylacetic acid: has potential applications in pharmacology, particularly in the development of new drugs derived from natural products. It may be investigated for its pharmacological activities, which could include antioxidant, anti-inflammatory, or analgesic properties .

Biochemistry

In biochemistry, this compound could be used as a substrate or inhibitor in enzymatic studies. It might be involved in the study of enzyme kinetics and mechanisms, especially those related to phenolic compound metabolism .

Agriculture

3-Ethoxy-4-hydroxyphenylacetic acid: could have applications in agriculture, such as a growth regulator or as part of a formulation to enhance plant resistance to pathogens. Its role as a metabolite might also be explored in the context of plant biochemistry and soil science .

Material Science

This compound may be utilized in material science research, particularly in the synthesis of new polymeric materials with potential antioxidant properties. It could serve as a monomer or a modifier in polymer chains to impart specific characteristics to the materials .

Safety and Hazards

Specific safety and hazard information for 3-Ethoxy-4-hydroxyphenylacetic acid is not detailed in the retrieved sources .

Future Directions

The future directions for the research and application of 3-Ethoxy-4-hydroxyphenylacetic acid are not specified in the retrieved sources .

properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-9-5-7(6-10(12)13)3-4-8(9)11/h3-5,11H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXSHYZATYQYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335048
Record name 3-Ethoxy-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-hydroxyphenylacetic acid

CAS RN

80018-50-4
Record name 3-Ethoxy-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80018-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3-ethoxy-4-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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